Dodecane-d26

Mass spectrometry Quantitative analysis Stable isotope dilution

In quantitative GC-MS analysis of hydrocarbon mixtures, co-eluting unlabeled n-dodecane internal standard causes isobaric interference with native analyte, preventing accurate peak integration. Dodecane-d26 (M+26 mass shift) eliminates this spectral overlap entirely. • Enables baseline-resolved quantification in petroleum, environmental, and formulation QC workflows • Full perdeuteration (≥98 atom % D) ensures complete deuterium retention for anaerobic degradation metabolite tracing via C-D addition mechanism resolution • C-D vibrational modes (2000-2300 cm⁻¹) lie outside the C-H fingerprint region, enabling SFG/FTIR detection of additive orientation at tribological interfaces without solvent interference Supplied with CoA; ambient shipping for standard quantities.

Molecular Formula C12H26
Molecular Weight 196.49 g/mol
CAS No. 16416-30-1
Cat. No. B105161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecane-d26
CAS16416-30-1
Molecular FormulaC12H26
Molecular Weight196.49 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC
InChIInChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
InChIKeySNRUBQQJIBEYMU-DWXHPOBZSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecane-d26: Stable Isotope-Labeled n-Alkane Overview


Dodecane-d26 (CAS 16416-30-1) is a perdeuterated n-dodecane in which all 26 hydrogen atoms are replaced by deuterium (chemical formula: C₁₂D₂₆; molecular weight: 196.50 g/mol) [1]. This full deuteration yields a mass shift of M+26 relative to the unlabeled n-dodecane (C₁₂H₂₆; MW 170.33 g/mol), providing distinct mass spectrometric discrimination . Commercial specifications typically require ≥98 atom % D isotopic purity and chemical purity ≥99% [2]. The compound retains the core physical properties of n-dodecane—including a boiling point of 215–217 °C, melting point of −9.6 °C, density of 0.864 g/mL at 25 °C, and refractive index n20/D of 1.422—while gaining the unique analytical advantages conferred by perdeuteration [1].

Identity Perdeuterated n-dodecane (d26) isotopic standard
Workflow Isotope dilution MS, SANS contrast variation, SFG spectroscopy
Key attribute M+26 mass shift; full deuterium labeling for unambiguous detection

Why Generic Substitutes Cannot Replace Dodecane-d26


Substituting n-dodecane (C₁₂H₂₆) for Dodecane-d26 in quantitative mass spectrometry applications fails fundamentally because the native analyte and internal standard become spectrally indistinguishable, preventing accurate peak integration and quantification . In neutron scattering contrast variation experiments, the large coherent neutron scattering length difference between hydrogen (−3.74 fm) and deuterium (+6.67 fm) means that replacing Dodecane-d26 with hydrogenated n-dodecane or a different deuterated chain length (e.g., n-decane-d₂₂ or n-hexadecane-d₃₄) alters the contrast matching point, compromising the selective visualization of specific molecular components [1]. In mechanistic pathway tracing, the use of partially deuterated alternatives or non-perdeuterated analogs introduces ambiguity in fragment attribution and deuterium retention quantification [2].

Mass spectrometric co-detection
Hydrogenated n-dodecane shares the same nominal mass, preventing separate integration and reliable quantification in MS.
Scattering contrast mismatch
Hydrogen vs deuterium differ in neutron scattering length; unlabeled alkanes alter contrast matching points in SANS.
Ambiguous metabolic tracing
Partially deuterated or non-perdeuterated analogs cannot provide definitive deuterium retention quantification in biodegradation pathways.

Dodecane-d26 Differential Evidence


M+26 Mass Shift for Unambiguous MS Quantification

In quantitative mass spectrometry, Dodecane-d26 provides a baseline-resolved mass shift of M+26 relative to unlabeled n-dodecane (C₁₂H₂₆, MW 170.33 g/mol), eliminating isobaric interference between internal standard and target analyte . This contrasts with non-deuterated internal standards—including structural analogs such as n-undecane or n-tridecane—which can co-elute with the analyte and produce overlapping fragmentation patterns that reduce quantitative accuracy and necessitate complex deconvolution [1].

M+26 mass shift
Head-to-head
d26-Dodecane vs n-dodecane
Mass: 196.50 g/mol Δ +26 Da
Baseline-resolved MS discrimination for isotope dilution quantification
Requires ≥98 atom % D isotopic purity
Mass spectrometry Quantitative analysis Stable isotope dilution

Complete Deuterium Retention in Anaerobic Biodegradation Tracing

In anaerobic sulfate-reducing bacterial enrichment cultures, Dodecane-d26 undergoes fumarate addition yielding dodecylsuccinic acid metabolites that retain all 26 deuterium atoms [1]. In contrast, the H26-n-dodecane substrate yields protonated dodecylsuccinic acid metabolites [1]. The perdeuterated substrate enabled definitive identification of the C-D addition mechanism across the fumarate double bond via GC-MS fragmentation analysis—a mechanistic distinction that could not be resolved using the hydrogenated substrate alone [1][2].

Deuterium retention
Head-to-head
d26-Dodecane vs n-dodecane (H26)
Metabolite D retention: 26/26 atoms vs 0
Supports anaerobic biodegradation pathway tracing
GC-MS of dodecylsuccinic acid metabolites; full retention confirmed
Environmental microbiology Metabolic pathway tracing Hydrocarbon biodegradation

Neutron Scattering Contrast vs. Hydrogenated Alkanes

In small-angle neutron scattering (SANS) experiments, Dodecane-d26 (perdeuterated) provides a coherent neutron scattering length density (SLD) that differs markedly from hydrogenated solvents due to the sign and magnitude difference in neutron scattering lengths: deuterium (+6.67 fm) vs. hydrogen (−3.74 fm) [1]. This enables contrast matching or contrast variation protocols that are not possible with non-deuterated alkane solvents (e.g., n-dodecane, squalane) [2]. In bottlebrush block copolymer studies, Dodecane-d26 served as a contrast-matched solvent to selectively visualize polymer aggregate morphology via SANS [3].

Neutron SLD contrast
Class-level
D vs H
Scattering length: +6.67 fm vs −3.74 fm
Enables SANS contrast variation for polymer/colloid studies
Sign reversal and magnitude difference; class-level inference
Small-angle neutron scattering Polymer self-assembly Contrast variation

Spectral Silence in C-D Region for Vibrational Spectroscopy

In sum frequency generation (SFG) spectroscopy of n-dodecane/stearic acid lubrication films, Dodecane-d26 exhibits a silent C-D stretching region (2000–2300 cm⁻¹) that enables selective observation of C-H vibrational modes from the stearic acid component without spectral interference [1]. In contrast, when hydrogenated n-dodecane is used, the strong C-H stretching signals from the bulk alkane overwhelm and obscure the interfacial molecular behavior of the additive [1][2].

SFG spectral silence
Head-to-head
d26-Dodecane vs n-dodecane
C-H signal: absent vs strong 2800–3000 cm⁻¹
Isolates additive vibrational signatures in tribology films
C-D stretching at 2000–2300 cm⁻¹ avoids interference
Sum frequency generation spectroscopy Tribology Vibrational spectroscopy

Dodecane-d26 Application Scenarios


Stable Isotope Dilution Mass Spectrometry

In GC-MS or LC-MS quantitative analysis of n-dodecane or hydrocarbon mixtures, Dodecane-d26 serves as the optimal internal standard due to its M+26 mass shift. This enables accurate quantification in petroleum analysis, environmental monitoring of hydrocarbon contamination, and quality control of alkane-containing formulations without isobaric interference .

Anaerobic Hydrocarbon Biodegradation Pathway Elucidation

For environmental microbiology studies of n-alkane anaerobic degradation under sulfate-reducing or nitrate-reducing conditions, Dodecane-d26 provides complete deuterium retention in metabolites. This enables definitive identification of C-D addition mechanisms, diastereomer resolution, and metabolic intermediate structural determination not possible with hydrogenated substrates [1].

SANS Contrast Variation in Polymer and Colloid Science

In SANS studies of polymer self-assembly, micelle formation, or colloid structure, Dodecane-d26 functions as a perdeuterated contrast agent. The large positive neutron scattering length of deuterium enables selective visualization of hydrogenated polymer domains against a deuterated solvent background, facilitating size, shape, and aggregation number determination [2].

Sum Frequency Generation Vibrational Spectroscopy

For tribology studies examining lubricant additive behavior at friction interfaces, Dodecane-d26 serves as a spectroscopically silent bulk solvent whose C-D vibrational modes lie outside the C-H fingerprint region (2800–3000 cm⁻¹). This enables SFG or FTIR detection of additive molecular orientation, conformation, and interfacial ordering without interference from the bulk alkane solvent signal [3].

Application
Selection Property
Validation Focus
Isotope dilution MS quantification
Perdeuterated mass discrimination
Baseline-resolved analyte/ISTD peak integration
Anaerobic biodegradation pathway tracing
Full deuterium retention in metabolites
Metabolite D-label verification via GC-MS
SANS contrast variation
High positive neutron scattering length density
Contrast matching point determination
SFG vibrational spectroscopy
Spectroscopically silent C-D region
Additive-specific C-H signal isolation

Technical Documentation Hub

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